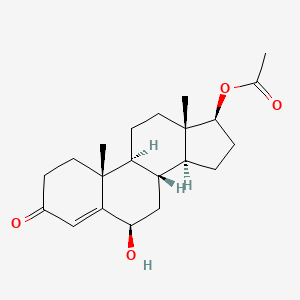
Exo-2-norbornylzinc bromide 0.5m solut&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-2-norbornylzinc bromide 0.5M solution is a specialized organozinc compound used in various chemical reactions. It is typically dissolved in tetrahydrofuran (THF) and has the empirical formula C7H11BrZn. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Exo-2-norbornylzinc bromide can be synthesized through the reaction of exo-2-norbornyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C7H11Br+Zn→C7H11ZnBr
Industrial Production Methods: Industrial production of exo-2-norbornylzinc bromide involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Exo-2-norbornylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.
Common Reagents and Conditions:
Reagents: Common reagents include halides, alkyl halides, and aryl halides.
Conditions: Reactions are typically carried out in an inert atmosphere, often under reflux conditions in THF or other suitable solvents.
Major Products: The major products formed from these reactions are typically substituted norbornane derivatives, depending on the nature of the nucleophile or coupling partner used.
Scientific Research Applications
Exo-2-norbornylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of exo-2-norbornylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution or coupling reactions, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
- 2-Thienylzinc bromide
- tert-Butylzinc bromide
Comparison: Exo-2-norbornylzinc bromide is unique due to its norbornyl structure, which imparts specific reactivity and steric properties. Compared to other organozinc compounds like 2-thienylzinc bromide and tert-butylzinc bromide, exo-2-norbornylzinc bromide offers distinct advantages in certain synthetic applications, particularly in the formation of strained ring systems and complex molecular architectures.
Properties
Molecular Formula |
C7H11BrZn |
|---|---|
Molecular Weight |
240.4 g/mol |
InChI |
InChI=1S/C7H11.BrH.Zn/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q-1;;+2/p-1 |
InChI Key |
JEXFPFZAWUXDFP-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2CC1C[CH-]2.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



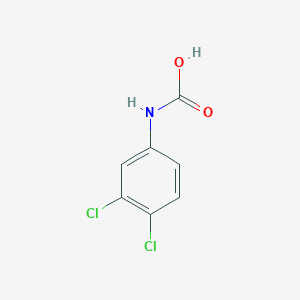
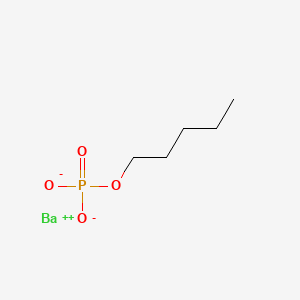


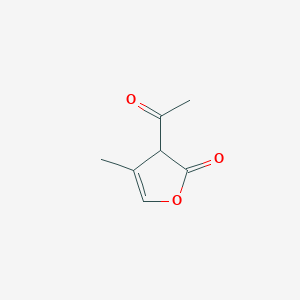

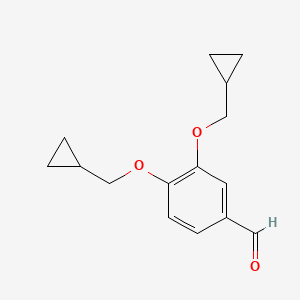
![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)

![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)
![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)
